molecular formula C22H35N3O3 B3786921 2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

Cat. No.: B3786921
M. Wt: 389.5 g/mol
InChI Key: PFGCLTJEOMUNGP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetyl group, a piperidinyl group, a methoxy group, a methylbenzyl group, and a piperazinyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound is likely to have a complex three-dimensional structure due to the presence of multiple ring structures (piperidine and piperazine rings). The presence of the acetyl and methoxy groups could also influence the overall shape of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like acetyl and methoxy could influence the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some piperidine derivatives are used in pharmaceutical applications and their mechanism of action often involves interaction with biological receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications, particularly in the field of pharmaceuticals given the presence of the piperidine and piperazine rings which are common in many drugs .

Properties

IUPAC Name

1-[4-[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-17-14-19(4-5-22(17)28-3)15-24-11-12-25(16-21(24)8-13-26)20-6-9-23(10-7-20)18(2)27/h4-5,14,20-21,26H,6-13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGCLTJEOMUNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2CCO)C3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 2
2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 3
2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[4-(1-acetyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol

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